Designated Identity as Vortioxetine Impurity 16: Regulatory Reference Standard Status Versus Unspecified Diaryl Sulfides
2,4-Dimethylphenyl phenyl sulfide is formally designated as Vortioxetine Impurity 16 and is supplied as a characterized reference standard with documentation compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) [1]. In contrast, generic diaryl sulfides such as diphenyl sulfide (CAS 139-66-2) or 2,5-dimethylphenyl phenyl sulfide (CAS 508233-77-0) are not recognized as vortioxetine impurity standards and are not accompanied by the full suite of characterization data (NMR, MS, HPLC purity, and structural confirmation) required for regulatory submission .
| Evidence Dimension | Regulatory status as a vortioxetine impurity reference standard |
|---|---|
| Target Compound Data | Designated as Vortioxetine Impurity 16; supplied with detailed characterization data compliant with regulatory guidelines [1] |
| Comparator Or Baseline | Diphenyl sulfide (CAS 139-66-2): Not recognized as a vortioxetine impurity; supplied as a general-purpose chemical reagent without regulatory-grade characterization |
| Quantified Difference | Categorical difference: the target compound is recognized for ANDA/QC use; the comparator is not acceptable for pharmaceutical impurity profiling |
| Conditions | Regulatory context: ANDA method development, method validation (AMV), and QC applications for vortioxetine drug substance and drug product |
Why This Matters
Procurement of the correct impurity reference standard is mandatory for regulatory submission; use of an incorrect standard can lead to method failure during regulatory review, batch rejection, and costly delays.
- [1] SynZeal. Vortioxetine Impurity 16 product page. Available at: https://www.synzeal.com/cn/vortioxetine-impurity-16 View Source
